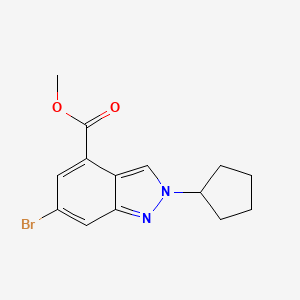
(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group on a butane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3-fluoro-2-methylbutan-2-ol.
Amination: The precursor undergoes an amination reaction, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the amino group to a different functional group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium iodide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ®-4-amino-3-fluoro-2-methylbutan-2-one.
Reduction: Formation of ®-4-amino-2-methylbutan-2-ol.
Substitution: Formation of ®-4-amino-3-iodo-2-methylbutan-2-ol.
科学研究应用
®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. The hydroxyl group may participate in various biochemical pathways, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- ®-4-amino-3-chloro-2-methylbutan-2-ol hydrochloride
- ®-4-amino-3-bromo-2-methylbutan-2-ol hydrochloride
- ®-4-amino-3-iodo-2-methylbutan-2-ol hydrochloride
Uniqueness
®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C5H13ClFNO |
|---|---|
分子量 |
157.61 g/mol |
IUPAC 名称 |
(3R)-4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H/t4-;/m1./s1 |
InChI 键 |
JUPPCXIRHYEIQN-PGMHMLKASA-N |
手性 SMILES |
CC(C)([C@@H](CN)F)O.Cl |
规范 SMILES |
CC(C)(C(CN)F)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B11821716.png)
![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)

![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)


![rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)
![N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)
![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diaminehydrochloride](/img/structure/B11821765.png)

![N-[(5-bromo-1,3-thiazol-2-yl)methylidene]hydroxylamine](/img/structure/B11821767.png)


